1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine
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Overview
Description
1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzoyl group containing a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Benzoylation: The tetrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base like triethylamine.
Piperazine Substitution: The final step involves the reaction of the benzoylated tetrazole with 1-(4-fluorophenyl)piperazine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the benzoyl and tetrazole groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions.
Industry: It may be used as an intermediate in the synthesis of more complex molecules with therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity, while the tetrazole moiety can mimic carboxylate groups, facilitating interactions with biological targets. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that optimize binding.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine
- 1-(4-bromophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine
- 1-(4-methylphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine
Uniqueness: 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability. The tetrazole ring also provides unique binding characteristics compared to other heterocycles.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-4-6-16(7-5-15)23-8-10-24(11-9-23)18(26)14-2-1-3-17(12-14)25-13-20-21-22-25/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQYFJZOZVKSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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